molecular formula C20H18FN3O3 B2995185 N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-60-2

N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2995185
CAS No.: 899946-60-2
M. Wt: 367.38
InChI Key: JJSYCPSBXZBDRZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound is not well-understood due to the lack of research. It is closely related on a structural level to adrafinil and modafinil, but neither a pharmacological nor a safety-profile similarity should be assumed .

Safety and Hazards

This compound is an obscure nootropic of the benzhydryl class with no history of research . Therefore, it should not be assumed safe in any case, until further, though unlikely, research is conducted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This is achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides and other nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-[(4-bromophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-17-8-4-15(5-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSYCPSBXZBDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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